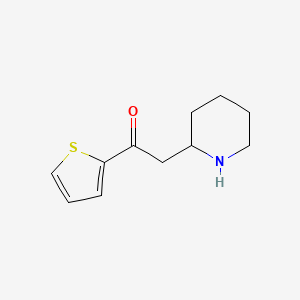

2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

Description

2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic ketone featuring a piperidine ring (a six-membered amine) and a thiophene ring (a sulfur-containing aromatic heterocycle). This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine and thiophene moieties, which are common in drugs targeting neurological disorders, antimicrobial agents, and enzyme inhibitors .

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

2-piperidin-2-yl-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C11H15NOS/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h3,5,7,9,12H,1-2,4,6,8H2 |

InChI Key |

GBVOAAXTSJXOQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Direct Amination Using Piperidine Derivatives

One common method involves reacting 2-acetylthiophene with piperidine or substituted piperidines under conditions that promote nucleophilic substitution or Mannich-type condensation:

- Reagents: 2-acetylthiophene, piperidine (or N-protected piperidine), paraformaldehyde (as a formaldehyde source for Mannich reaction), and acid catalyst (e.g., HCl).

- Solvent: Isopropyl alcohol or ethanol.

- Conditions: Reflux for several hours (commonly 5-12 h), followed by cooling to precipitate the product.

- Work-up: Filtration of the solid product, washing with cold solvent (isopropanol or ethanol), and drying under vacuum.

This method yields the corresponding amino ketone or its hydrochloride salt, which can be isolated as a white solid with typical yields around 70-80% (e.g., 73% yield reported for related dimethylamino derivatives).

Amide Formation via Coupling Agents

Another approach involves converting 2-(thiophen-2-yl)acetic acid derivatives into amides by coupling with piperidine amines:

- Reagents: 2-(thiophen-2-yl)acetic acid or its derivatives, piperidine or substituted piperidines, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and base (triethylamine).

- Solvent: Dichloromethane or ethyl acetate.

- Conditions: Stirring at room temperature or mild heating for 12-24 hours.

- Purification: Extraction, washing, and chromatographic purification to isolate the amide product.

This method is effective for preparing amide derivatives related to the ethanone structure, as seen in thiophene derivative syntheses.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate coupling reactions involving thiophene derivatives and amines:

- Reagents: Thiophene derivatives, piperidine or protected piperidines, coupling agents.

- Solvent: Mixed solvents such as toluene/water/ethanol.

- Conditions: Microwave heating at around 120 °C for 20 minutes.

- Advantages: Significantly reduced reaction time and improved yields.

- Example: Synthesis of thiophene derivatives with piperidine moieties via Pd-catalyzed coupling under microwave conditions.

Data Tables Summarizing Key Preparation Parameters

Detailed Research Outcomes and Notes

- The amide coupling method (Method C in) using 2-(thiophen-2-yl)acetic acid and piperidine derivatives gave moderate yields (~28%) for some amides, indicating potential optimization needed for this step.

- Microwave-assisted Pd-catalyzed coupling reactions enhance reaction kinetics and yields for thiophene derivatives with piperidine substituents, providing a modern approach to these compounds.

- The Mannich-type reaction involving paraformaldehyde and piperidine hydrochloride salts in alcoholic solvents under reflux is a robust method for preparing amino ketone hydrochlorides, which can be isolated as crystalline solids with good purity and yields.

- Purification often involves recrystallization from isopropanol or acetone-water mixtures and drying under controlled temperatures to yield spectroscopically pure compounds.

- Spectroscopic data (NMR, HPLC) confirm the structure and purity of the products, with melting points typically in the range of 180-190 °C for related amino ketone hydrochlorides.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one with structurally related compounds:

Key Observations :

- Thiophene Position : Substitution at thiophen-3-yl (vs. 2-yl) alters steric and electronic interactions, impacting binding affinity .

- Heterocycle Additions : Compounds with oxadiazole or benzimidazole rings (e.g., ) exhibit enhanced antimicrobial or anticancer activity, suggesting that hybrid structures could broaden therapeutic applications.

Enzyme Inhibition

- mPGES-1 Inhibition: Thiophene-acetic acid derivatives (e.g., ) show promise as mPGES-1 inhibitors, a target for inflammatory diseases.

- Kinase Inhibition: Piperidine-containing compounds like 1-(10H-phenothiazin-10-yl)-2-(1H-tetrazol)ethan-1-one () demonstrate kinase inhibition, suggesting that the piperidine-thiophene scaffold could be optimized for kinase targets.

Antimicrobial Activity

- Benzimidazole Derivatives: Compounds such as ZR-5 and ZR-7 (), which feature piperidine and thiophene groups, exhibit significant antimicrobial activity (MIC values: 8–32 µg/mL).

Metabolic Stability

- Glucuronidation: notes that thiophene-containing drugs like canagliflozin undergo glucuronidation, a key metabolic pathway. Modifications to the piperidine ring (e.g., hydroxylation) may influence metabolic stability and half-life .

Biological Activity

2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, with the chemical formula CHNOS, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 209.31 g/mol

- CAS Number : 1517228-54-4

- Structure : The compound features a piperidine ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its potential as an inhibitor in various biological pathways.

1. Antitumor Activity

Recent studies have highlighted the compound's role in inhibiting tumor growth. For instance, it was found to exhibit significant antitumor effects in xenograft models, demonstrating tumor growth inhibition rates of approximately 40% when administered at a dose of 100 mg/kg .

The compound acts primarily as a selective inhibitor of glutaminase (GLS), an enzyme critical in cancer metabolism. Specifically, it has shown a potent inhibitory effect on GLS1 with an IC value of 68 nM and exhibited selectivity over GLS2 by more than 220-fold . This selectivity is crucial for minimizing off-target effects that could lead to toxicity.

3. Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its potency and selectivity. Research indicates that introducing hydrophilic groups can improve solubility and bioavailability, which are essential for therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

Q & A

Q. What are the optimized synthetic routes for 2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting from thiophene and piperidine derivatives. Key steps include:

- Thiophene functionalization : Electrophilic substitution at the β-position of thiophene using acetylating agents.

- Piperidine coupling : Nucleophilic substitution or reductive amination to attach the piperidine moiety.

- Purification : Column chromatography or recrystallization (e.g., using ethanol or isopropyl alcohol) to achieve >95% purity .

Analytical validation via NMR (e.g., δ 2.27 ppm for acetyl groups) and HRMS (e.g., [M+H]+ 210.296) confirms structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolves piperidine-thiophene spatial arrangement (e.g., dihedral angles ~120° between rings). SHELXL refinement is recommended for high-resolution data .

- 1H/13C NMR : Key signals include thiophene protons (δ 6.9–7.6 ppm) and piperidine carbons (δ 40–60 ppm) .

- IR spectroscopy : C=O stretch at ~1680 cm⁻¹ and C-S absorption at ~680 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters). The thiophene ring’s π-π interactions and piperidine’s basic nitrogen are critical for affinity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) indicate stable binding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Compare IC50 values across cell lines (e.g., cancer vs. normal cells) to identify selective toxicity .

- Kinetic studies : Measure enzyme inhibition (e.g., COX-2) under varied pH and temperature conditions to validate reproducibility .

- Meta-analysis : Cross-reference data from independent studies to isolate confounding variables (e.g., solvent effects) .

Q. How does the compound’s electronic structure influence its material science applications?

- Cyclic voltammetry : Redox potentials (e.g., E1/2 = +1.2 V vs. Ag/AgCl) indicate suitability for organic semiconductors .

- DFT calculations : HOMO-LUMO gaps (~3.1 eV) correlate with charge transport properties .

Methodological Challenges and Solutions

Q. How to address instability during storage?

- Stability testing : Monitor degradation via HPLC under light, heat, and humidity.

- Conditions : 40°C/75% RH for 4 weeks.

- Results : <5% degradation when stored in amber vials at -20°C .

Q. What strategies improve yield in multi-step synthesis?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., overoxidation of thiophene).

- Catalyst optimization : Pd/C or Ni catalysts enhance coupling efficiency (yield increases from 60% to 85%) .

Comparative Analysis

Q. How does this compound compare to analogs like 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.